![molecular formula C25H31N3O5 B11828934 tert-Butyl 4-(4-(benzyloxy)-4-oxo-3-(pyridin-2-yl)butanoyl)piperazine-1-carboxylate](/img/structure/B11828934.png)
tert-Butyl 4-(4-(benzyloxy)-4-oxo-3-(pyridin-2-yl)butanoyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(4-(benzyloxy)-4-oxo-3-(pyridin-2-yl)butanoyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a benzyloxy group, a pyridin-2-yl group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-(benzyloxy)-4-oxo-3-(pyridin-2-yl)butanoyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced through nucleophilic substitution reactions, where a benzyl halide reacts with a hydroxyl group on the piperazine ring.
Attachment of the Pyridin-2-yl Group: This step involves the use of pyridine derivatives in a coupling reaction, often facilitated by catalysts such as palladium.
Formation of the tert-Butyl Ester: The final step involves esterification, where the carboxylic acid group on the piperazine ring reacts with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(4-(benzyloxy)-4-oxo-3-(pyridin-2-yl)butanoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carbonyl group can be reduced to form an alcohol derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Beta-Lactamase Inhibitors
One of the primary applications of this compound is as an intermediate in the synthesis of beta-lactamase inhibitors. These inhibitors are crucial for combating antibiotic resistance, particularly against bacteria that produce beta-lactamase enzymes, which can hydrolyze beta-lactam antibiotics such as penicillins and cephalosporins. The compound facilitates a more efficient synthesis route for these inhibitors, resulting in higher yields (95% or more) and reduced reaction times .
GPR119 Agonists
Recent studies have indicated that derivatives of piperazine-based compounds can act as GPR119 agonists, which are promising for the treatment of type 2 diabetes mellitus. Tert-butyl 4-(4-(benzyloxy)-4-oxo-3-(pyridin-2-yl)butanoyl)piperazine-1-carboxylate can be modified to create analogs that demonstrate significant efficacy in activating GPR119, thus enhancing insulin secretion and glucose homeostasis .
Anticancer Agents
Research has shown that piperazine derivatives exhibit anticancer properties by inducing apoptosis and inhibiting tubulin polymerization. Compounds related to this compound have been studied for their ability to disrupt cancer cell proliferation through these mechanisms .
Case Study 1: Synthesis of Beta-Lactamase Inhibitors
A study demonstrated the utility of this compound in synthesizing a novel beta-lactamase inhibitor. The compound was successfully converted into (2S,5R)-7-oxo-N-piperidin-4-yl-6-sulfoxy-1,6-diazabicyclo[3.2.1]octane-2-carboxamide, showcasing both high yield and efficiency in the synthetic process .
Case Study 2: Development of GPR119 Agonists
In a series of experiments aimed at developing GPR119 agonists, several derivatives were synthesized from this compound. These compounds were evaluated for their biological activity, leading to the identification of several analogs with improved binding affinity and functional activity towards GPR119 receptors .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-(benzyloxy)-4-oxo-3-(pyridin-2-yl)butanoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(5-(benzylcarbamoyl)pyridin-2-yl)piperazine-1-carboxylate
- tert-Butyl 3-methyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxylate
- tert-Butyl 4-(1-benzylpiperidin-4-yl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-(4-(benzyloxy)-4-oxo-3-(pyridin-2-yl)butanoyl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds .
Biological Activity
tert-Butyl 4-(4-(benzyloxy)-4-oxo-3-(pyridin-2-yl)butanoyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following structure:
This structure features a piperazine ring, a benzyloxy group, and a pyridine moiety, which contribute to its biological properties.
Research indicates that the compound exhibits multiple mechanisms of action that enhance its biological activity:
- Inhibition of Enzymatic Activity : The compound functions as an inhibitor of specific enzymes that are crucial for bacterial survival, particularly beta-lactamases, which are responsible for antibiotic resistance. This inhibition allows for enhanced efficacy of beta-lactam antibiotics when used in combination therapy .
- Antimicrobial Activity : Preliminary studies suggest that the compound demonstrates significant antimicrobial properties against various strains of bacteria, including Mycobacterium tuberculosis, with IC50 values indicating potent activity .
Antitubercular Activity
Recent studies have focused on the antitubercular activity of similar compounds derived from piperazine structures. The following table summarizes the IC50 values observed in related compounds:
Compound | IC50 (μM) | Target Pathogen |
---|---|---|
Compound 6a | 1.35 | Mycobacterium tuberculosis |
Compound 6e | 2.18 | Mycobacterium tuberculosis |
tert-Butyl 4-(benzyloxy)-... | 3.73 - 40.32 | Various bacterial strains |
These results indicate that compounds with structural similarities to this compound may exhibit significant antitubercular activity .
Cytotoxicity Studies
In assessing the safety profile of these compounds, cytotoxicity tests on human embryonic kidney cells (HEK-293) showed that many derivatives are non-toxic at therapeutic concentrations, suggesting a favorable safety margin for potential clinical use .
Case Studies and Research Findings
Several studies have explored the biological activities of piperazine derivatives:
- Beta-Lactamase Inhibition : A study demonstrated that certain derivatives effectively inhibited beta-lactamase enzymes, enhancing the effectiveness of existing antibiotics against resistant bacterial strains .
- Antimicrobial Efficacy : In vitro studies reported that compounds similar to this compound exhibited strong antimicrobial activities with low MIC values against Gram-positive and Gram-negative bacteria .
- Molecular Docking Studies : Computational studies have provided insights into the binding affinities and interactions of these compounds with target proteins, supporting their potential as lead candidates for drug development .
Properties
Molecular Formula |
C25H31N3O5 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
tert-butyl 4-(4-oxo-4-phenylmethoxy-3-pyridin-2-ylbutanoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C25H31N3O5/c1-25(2,3)33-24(31)28-15-13-27(14-16-28)22(29)17-20(21-11-7-8-12-26-21)23(30)32-18-19-9-5-4-6-10-19/h4-12,20H,13-18H2,1-3H3 |
InChI Key |
WUQYUIZPWFFXBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CC(C2=CC=CC=N2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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